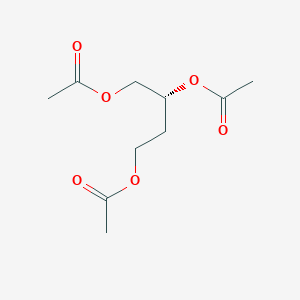

(R)-1,2,4-Triacetoxybutane

Descripción general

Descripción

“®-1,2,4-Triacetoxybutane” is a chemical compound with the molecular formula C10H16O6 . It has a molecular weight of 232.23 g/mol. This compound contains a total of 31 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 3 esters (aliphatic) .

Molecular Structure Analysis

The molecular structure of “®-1,2,4-Triacetoxybutane” is characterized by 31 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, and 3 esters (aliphatic) .Aplicaciones Científicas De Investigación

It is utilized for resolving optical isomers of 1,1'-binaphthalene-2,2'-diyl hydrogen phosphate, offering a practical route to both highly pure enantiomers (Tamai et al., 1990).

The compound is employed in the synthesis of acetoacetic- and 4-oxopentanoic-acid-ethylester-N-tri(organyl)silylhydrazones (Witte-Abel et al., 1999).

Drugs based on 1,2,4-triazole, which include (R)-1,2,4-Triacetoxybutane, have antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko et al., 2016).

The stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a systems biocatalysis approach with yields between 86% and >95% makes it useful for drug development and industrial products (Hernández et al., 2017).

It's involved in the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-ECHB) from ethyl 4-chloroacetoacetate using recombinant Escherichia coli cells expressing Candida parapsilosis secondary (Yamamoto et al., 2002).

(R)-1,2,4-Triacetoxybutane is an important intermediate for the synthesis of angiotensin-converting enzyme inhibitors (ACE) like enalapril and lisinopril (Zhao, 2008).

The dithiane oxide unit and modified Sharpless enantioselective sulphur oxidation can prepare 2-(R) and 2-(S)-hydroxy-1-phenylbutan-1-ones in high enantiomeric excesses (Page et al., 1996).

Enzymatic resolution of syn-2-azido-1,3,4-trihydroxybutane using lipases provides both enantiomers in good yields and very good e.e.s (up to >99%) (Iacazio et al., 2000).

Chiral, non-racemic arylbutanols, which can be derived from (R)-1,2,4-Triacetoxybutane, are used as drug intermediates with enantiomeric purity over 98% (Bracher & Litz, 1995).

Safety And Hazards

The safety data sheet (SDS) for “®-1,2,4-Triacetoxybutane” provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more . For detailed safety and hazard information, please refer to the SDS.

Propiedades

IUPAC Name |

[(3R)-3,4-diacetyloxybutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOOYSKKKVGNAP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC[C@H](COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,2,4-Triacetoxybutane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)

![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)

![(4S)-4-[(1R,2S)-2-hydroxy-1,4-dimethylcyclohex-3-en-1-yl]-3-(hydroxymethyl)-4-methylcyclopent-2-en-1-one](/img/structure/B11218.png)

![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)